Mizolastina
Descripción general
Descripción
La mizolastina es un antihistamínico de segunda generación, no sedante, que se utiliza principalmente para tratar los síntomas de la rinitis alérgica y la urticaria. Es un antagonista selectivo del receptor H1 de la histamina, lo que significa que bloquea la acción de la histamina, una sustancia en el cuerpo que causa síntomas alérgicos .
Aplicaciones Científicas De Investigación
La mizolastina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los antihistamínicos.
Biología: Se estudia por sus efectos sobre los receptores de la histamina y su papel en las reacciones alérgicas.
Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de enfermedades alérgicas.
Industria: Se emplea en el desarrollo de formulaciones de liberación sostenida y otras tecnologías farmacéuticas
Mecanismo De Acción
La mizolastina actúa antagonizando selectivamente los receptores periféricos de la histamina H1. Esto evita que la histamina se una a estos receptores, lo que reduce los síntomas alérgicos como el picor, la hinchazón y el enrojecimiento. La this compound también tiene propiedades estabilizadoras de los mastocitos, que contribuyen aún más a sus efectos antialérgicos .
Análisis Bioquímico
Biochemical Properties
Mizolastine plays a significant role in biochemical reactions by acting as a histamine H1 receptor antagonist . It interacts with histamine H1 receptors on the surface of cells, preventing histamine from binding and exerting its effects. This interaction is crucial in reducing allergic symptoms such as inflammation, itching, and swelling . Mizolastine also exhibits anti-inflammatory properties, which are not mediated by H1 receptors but may involve the inhibition of 5-lipoxygenase .
Cellular Effects
Mizolastine affects various types of cells and cellular processes. It inhibits the release of histamine from mast cells, thereby reducing allergic responses . Additionally, mizolastine has been shown to influence cell signaling pathways by blocking the action of histamine on H1 receptors, which can affect gene expression and cellular metabolism . This results in decreased production of pro-inflammatory cytokines and other mediators involved in allergic reactions .
Molecular Mechanism
At the molecular level, mizolastine exerts its effects by binding to histamine H1 receptors, thereby preventing histamine from activating these receptors . This binding interaction inhibits the downstream signaling pathways that lead to allergic symptoms. Mizolastine’s anti-inflammatory effects may also involve the inhibition of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mizolastine have been observed to change over time. Mizolastine is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours after administration . It has a distribution half-life of 1.5 to 1.9 hours and a terminal elimination half-life of 7.3 to 17.1 hours . Mizolastine is stable under normal laboratory conditions, but its long-term effects on cellular function have not been extensively studied .
Dosage Effects in Animal Models
In animal models, the effects of mizolastine vary with different dosages. At doses ranging from 0.1 to 10 mg/kg, mizolastine has shown significant anti-inflammatory activity . At higher doses, adverse effects such as drowsiness, fatigue, and dry mouth have been reported . The threshold for these effects varies depending on the species and the specific experimental conditions .
Metabolic Pathways
Mizolastine is extensively metabolized in the liver, primarily through glucuronidation and sulphation . Minor metabolic pathways include oxidation, dealkylation, and hydroxylation . The main enzymes involved in its metabolism are glucuronosyltransferases (UGTs) and cytochrome P450 enzymes (CYP3A4/5) . These metabolic pathways ensure the efficient clearance of mizolastine from the body .
Transport and Distribution
Mizolastine is highly plasma protein-bound (>98%) and has an apparent volume of distribution of 1.4 L/kg . It is rapidly distributed throughout the body, with most of the drug being metabolized in the liver . Only a small fraction of the administered dose is recovered in the urine in unchanged form . Mizolastine’s distribution is influenced by its high affinity for plasma proteins and its rapid metabolism .
Subcellular Localization
The subcellular localization of mizolastine has not been extensively studied. Given its role as a histamine H1 receptor antagonist, it is likely to be localized at the cell membrane where these receptors are found . Mizolastine’s activity is dependent on its ability to bind to these receptors and prevent histamine from exerting its effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La mizolastina puede sintetizarse a través de un proceso de varios pasos que implica la reacción de 1-(4-fluorobencil)-1H-bencimidazol con clorhidrato de 4-piperidona, seguido de la reacción con 2-cloropirimidina. El producto final se obtiene después de la purificación y cristalización .
Métodos de producción industrial
En entornos industriales, la this compound a menudo se produce utilizando un método de tableta de bomba osmótica de dos capas. Esto implica crear una tableta con dos capas: una que contiene el ingrediente activo y un potenciador de la permeación, y la otra que contiene una sustancia osmótica. La tableta se recubre con una membrana semipermeable y se perfora un pequeño agujero en la membrana para controlar la liberación del fármaco .
Análisis De Reacciones Químicas
Tipos de reacciones
La mizolastina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar el anillo de benzimidazol.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo fluorobencilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, que a menudo son menos activos que el compuesto original .
Comparación Con Compuestos Similares
Compuestos similares
Loratadina: Otro antihistamínico de segunda generación con usos similares.
Cetirizina: Conocida por sus potentes efectos antihistamínicos.
Fexofenadina: Un antihistamínico no sedante con un mecanismo de acción similar
Singularidad de la mizolastina
La this compound es única por su rápida aparición de acción y su doble mecanismo de bloqueo de los receptores de la histamina y estabilización de los mastocitos. También se conoce por su alta especificidad para los receptores H1, lo que reduce la probabilidad de efectos secundarios en comparación con otros antihistamínicos .
Propiedades
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLJETXTTWAYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046801 | |
Record name | Mizolastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108612-45-9 | |
Record name | Mizolastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108612-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mizolastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108612459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mizolastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12523 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mizolastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(4-Fluorophenyl)Methyl]-1H-Benzimidazol-2-yl-4-piperidinyl-Methylamino- Pyridin-4(3H)-One | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIZOLASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244O1F90NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mizolastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mizolastine?
A1: Mizolastine primarily acts as a selective histamine H1 receptor antagonist. [, ] It binds to these receptors with high affinity, preventing histamine from binding and triggering downstream allergic responses. []
Q2: Does mizolastine have any additional anti-allergic properties beyond H1 receptor antagonism?
A2: Research suggests that mizolastine may also inhibit the release of histamine from mast cells during allergic reactions. [] This dual action contributes to its overall anti-allergic efficacy.
Q3: How does mizolastine impact inflammatory processes?
A3: Studies indicate that mizolastine may inhibit the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, key mediators of inflammation. [, , , ] This anti-inflammatory property could contribute to its effectiveness in treating allergic inflammation.
Q4: Can mizolastine affect the expression of adhesion molecules involved in inflammation?
A4: In vitro studies have shown that mizolastine can selectively downregulate the expression of the adhesion molecule CD54 (ICAM-1) on stimulated human airway stromal cells. [] This modulation of adhesion molecule expression could contribute to its anti-inflammatory effects.
Q5: What is the typical time for mizolastine to reach peak plasma levels (Tmax)?
A5: Mizolastine reaches peak plasma levels relatively quickly, with a Tmax ranging from 0.9 to 3 hours. []
Q6: How is mizolastine metabolized in the body?
A6: Mizolastine undergoes extensive metabolism in the liver, primarily through conjugation and cytochrome P450 (CYP) enzymes. []
Q7: How is mizolastine primarily eliminated from the body?
A7: Following metabolism, mizolastine is mainly excreted in the feces, with a smaller percentage eliminated in the urine. []
Q8: Does age affect the pharmacokinetics of mizolastine?
A8: Studies have shown that elderly individuals may exhibit higher plasma concentrations and a longer elimination half-life of mizolastine compared to younger individuals. [] This suggests that age-related changes in liver function could influence the drug's pharmacokinetics.
Q9: What in vitro models have been used to study the effects of mizolastine?
A9: Researchers have employed various in vitro models, including:
- Guinea pig ileum preparations to assess the antagonism of histamine-induced contractions. []
- Rat cortical slices to investigate the inhibition of histamine-induced phosphoinositide turnover. []
- Human airway epithelial and stromal cell cultures to examine the modulation of adhesion molecule expression. []
- Human skin fibroblasts to evaluate the impact on UVB-induced LTB4 production and 5-LOX expression. []
Q10: Has mizolastine demonstrated efficacy in animal models of allergic diseases?
A10: Yes, mizolastine has shown promising results in various animal models, including:
- Rodent models of anaphylaxis, demonstrating protection against mortality and various anaphylactic symptoms. []
- Guinea pig models of allergic rhinitis, exhibiting significant inhibition of nasal symptoms, airway resistance, and eosinophil infiltration. []
- Murine models of allergic contact dermatitis, showing suppression of ear swelling, inflammatory cell infiltration, and cytokine production. [, ]
Q11: Are there any preclinical findings suggesting a lack of tolerance development with mizolastine?
A11: Yes, studies in rodent models have demonstrated that mizolastine maintains its anti-inflammatory efficacy after repeated administration, indicating a low risk of developing tolerance. []
Q12: Has the histamine-induced skin wheal and flare model been used to investigate mizolastine's efficacy?
A12: Yes, this model has been widely used to assess the antihistamine potency and duration of action of mizolastine in both animals and humans. [, , ] Results consistently demonstrate the rapid onset and sustained suppression of histamine-induced skin reactions, supporting its clinical utility in urticaria.
Q13: What is the general safety profile of mizolastine based on preclinical and clinical studies?
A13: Mizolastine is generally well-tolerated in both preclinical and clinical settings. [, ] The most frequently reported adverse event is mild drowsiness, which occurs at a similar rate to placebo in many studies. [, , , ]
Q14: Are there any studies investigating the structure-activity relationship of mizolastine?
A14: Yes, researchers have explored the anti-settlement activity of mizolastine and its intermediates against marine organisms. [] These studies aim to identify the key structural features responsible for this specific biological activity.
Q15: Have there been efforts to develop alternative formulations of mizolastine for improved drug delivery?
A15: Yes, researchers have investigated the development of mizolastine-loaded poly(lactic-co-glycolic acid)-methoxy poly(ethylene glycol) (PLGA-mPEG) microparticles for controlled drug release. [] This approach aims to enhance the therapeutic efficacy of mizolastine in treating atopic dermatitis.
Q16: Has mizolastine been investigated for applications beyond allergic diseases?
A16: While mizolastine is primarily recognized for its role in managing allergic conditions, researchers have explored its potential in reducing ultraviolet (UV) erythema. [, ] These studies suggest a possible role for mizolastine in protecting the skin from UV-induced damage.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.